Hydrophobicity (LogP) Comparison: Target Compound vs. Fmoc-β-Ala-OH and Fmoc-α-Cyclohexylalanine
The target compound exhibits an experimentally determined LogP of 4.89, conferring a hydrophobicity profile intermediate between the highly polar Fmoc‑β‑Ala‑OH (estimated LogP ~1.5–2.5) and the more lipophilic Fmoc‑α‑cyclohexylalanine (LogP 6.13) [1]. This 2.4–3.4 LogP unit increase relative to Fmoc‑β‑Ala‑OH translates to an approximately 250‑ to 2,500‑fold higher octanol‑water partition coefficient, directly impacting peptide solubility, membrane partitioning, and aggregation propensity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.89 (experimental, Fluorochem database) |
| Comparator Or Baseline | Fmoc‑β‑Ala‑OH (LogP est. 1.5–2.5); Fmoc‑β‑cyclohexyl‑L‑alanine / Fmoc‑Cha‑OH (LogP 6.13, hzbp.cn; LogP 5.34, 0qy.com) |
| Quantified Difference | ΔLogP = +2.4 to +3.4 vs. Fmoc‑β‑Ala‑OH; ΔLogP = –1.24 vs. Fmoc‑α‑Cha‑OH (isomer) |
| Conditions | Computed and experimental LogP values from supplier databases; octanol‑water system |
Why This Matters
Procurement decisions for peptide design require precise hydrophobicity matching; the target compound fills a distinct LogP gap not served by simpler β‑amino acids or the α‑isomer.
- [1] hzbp.cn. Fmoc-β-cyclohexyl-D-alanine (CAS 144701-25-7) product page: LogP 6.13. View Source
